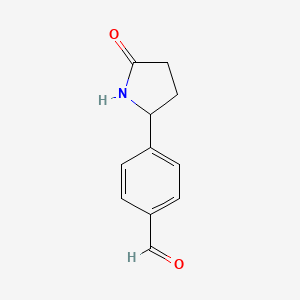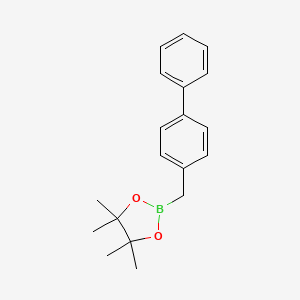
2-(Biphenyl-4-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32189184 is a chemical compound known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
The preparation of MFCD32189184 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving methanesulfonate and other reagents . The preparation method is designed to be simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Analyse Chemischer Reaktionen
MFCD32189184 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Wissenschaftliche Forschungsanwendungen
MFCD32189184 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, MFCD32189184 is used in industrial applications, such as the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of MFCD32189184 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
MFCD32189184 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate groups. The unique properties of MFCD32189184, such as its solubility, stability, and specific interactions with molecular targets, set it apart from other compounds .
Conclusion
MFCD32189184 is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C19H23BO2 |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(4-phenylphenyl)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
HVZYBNBNMYIFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)
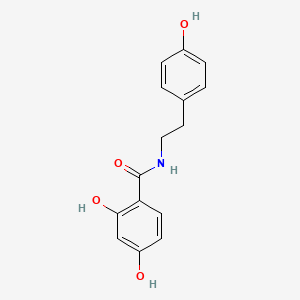
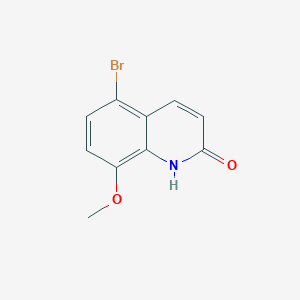
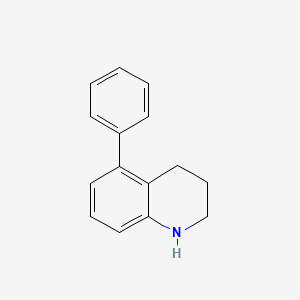

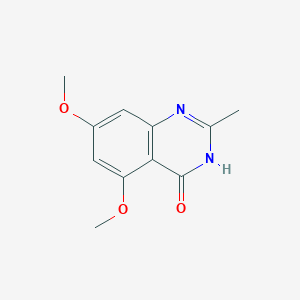
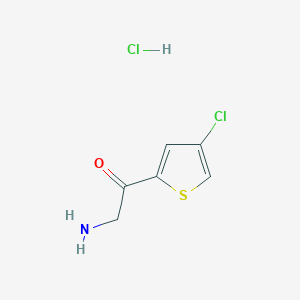
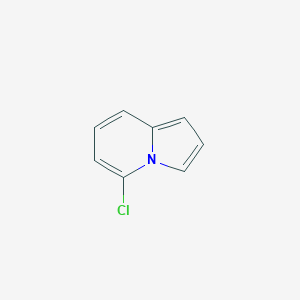

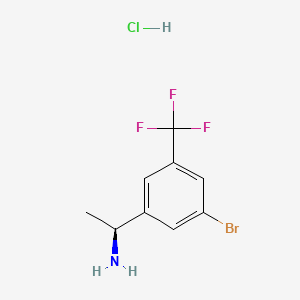

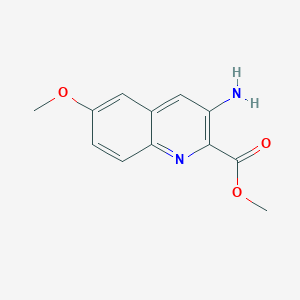
![tert-Butyl 3-bromo-6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13661158.png)
